![molecular formula C14H28NO5P B13457673 Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate: is an organic compound that serves as a versatile building block in synthetic chemistry. It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a diethoxyphosphoryl moiety. This compound is often used in the synthesis of more complex molecules due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diethoxyphosphoryl Group: This step often involves phosphorylation reactions using reagents like diethyl phosphite.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the azetidine ring may interact with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-diethoxyphosphoryl acetate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate is unique due to the combination of its azetidine ring and diethoxyphosphoryl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H28NO5P |
|---|---|
Peso molecular |
321.35 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-diethoxyphosphorylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H28NO5P/c1-6-18-21(17,19-7-2)11-9-12-8-10-15(12)13(16)20-14(3,4)5/h12H,6-11H2,1-5H3 |
Clave InChI |
VMDHXVUMCGHKOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCC1CCN1C(=O)OC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)

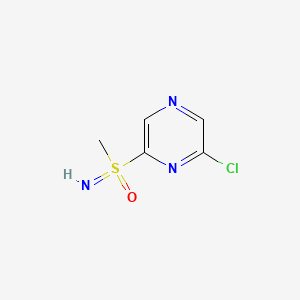
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)

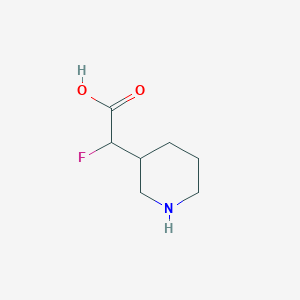
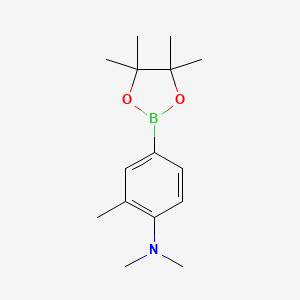
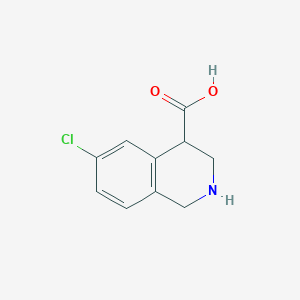

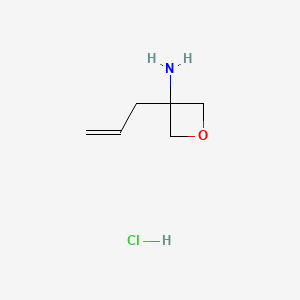
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
